molecular formula C15H13NO2 B12858286 N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide

N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide

Katalognummer: B12858286
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: ILUSJXSEUSJNTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a biphenyl structure with a formyl group at the 4’ position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of 4’-formylbiphenyl with acetamide under specific conditions. One common method is the direct acylation of 4’-formylbiphenyl using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 4’-Carboxy[1,1’-biphenyl]-3-yl)acetamide.

    Reduction: 4’-Hydroxymethyl[1,1’-biphenyl]-3-yl)acetamide.

    Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the biphenyl structure may facilitate interactions with hydrophobic regions of biological membranes or proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide: Similar structure but with the formyl group at the 2’ position.

    N-(4’-Formylphenyl)acetamide: Lacks the biphenyl structure, having only a single phenyl ring.

Uniqueness

N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide is unique due to the presence of both the formyl and acetamide groups on a biphenyl scaffold. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H13NO2

Molekulargewicht

239.27 g/mol

IUPAC-Name

N-[3-(4-formylphenyl)phenyl]acetamide

InChI

InChI=1S/C15H13NO2/c1-11(18)16-15-4-2-3-14(9-15)13-7-5-12(10-17)6-8-13/h2-10H,1H3,(H,16,18)

InChI-Schlüssel

ILUSJXSEUSJNTF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.